5-(Bromomethyl)-2-fluoropyridine hydrobromide

Description

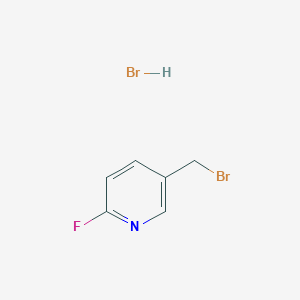

5-(Bromomethyl)-2-fluoropyridine hydrobromide is a halogenated pyridine derivative with a bromomethyl substituent at the 5-position and a fluorine atom at the 2-position of the pyridine ring. The compound exists as a hydrobromide salt, enhancing its stability for synthetic applications.

Chemical Identity:

Physical Properties:

Applications:

Properties

IUPAC Name |

5-(bromomethyl)-2-fluoropyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJVGWWHIWBHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromomethylation of 2-Fluoro-5-methylpyridine

A direct approach involves the bromination of 2-fluoro-5-methylpyridine at the methyl group. This method leverages radical bromination conditions to substitute the methyl hydrogen atoms with bromine.

Procedure :

- Substrate Preparation : 2-Fluoro-5-methylpyridine is synthesized via directed lithiation of 2-fluoropyridine. Using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), the 5-position is deprotonated, followed by quenching with methyl iodide to yield 2-fluoro-5-methylpyridine.

- Radical Bromination : The methyl group is brominated using N-bromosuccinimide (NBS) (1.1 eq) in carbon tetrachloride (CCl₄) under reflux with ultraviolet light initiation. Azobisisobutyronitrile (AIBN) (0.1 eq) serves as the radical initiator.

- Workup : The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1) to isolate 5-(bromomethyl)-2-fluoropyridine.

Key Parameters :

Fluorination of 5-(Bromomethyl)-2-hydroxypyridine

An alternative route involves introducing fluorine via halogen exchange on a hydroxyl precursor.

Procedure :

- Hydroxypyridine Synthesis : 5-(Bromomethyl)-2-hydroxypyridine is prepared by brominating 2-hydroxy-5-methylpyridine using phosphorus tribromide (PBr₃) in dichloromethane at 0°C.

- Fluorination : The hydroxyl group at the 2-position is replaced with fluorine using diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at -20°C.

- Salt Formation : The product is treated with hydrobromic acid (48% w/w) in ethanol to form the hydrobromide salt.

Key Parameters :

Optimization of Reaction Conditions

Temperature and Solvent Effects

Bromination efficiency is highly sensitive to solvent polarity and temperature. Non-polar solvents like CCl₄ favor radical stability, while elevated temperatures accelerate initiation but risk side reactions (e.g., ring bromination).

Comparative Data :

| Solvent | Temperature (°C) | Bromomethyl Yield (%) |

|---|---|---|

| CCl₄ | 80 | 75 |

| CH₂Cl₂ | 40 | 58 |

| Acetonitrile | 80 | 32 |

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves bromine utilization in biphasic systems. For example, bromination of 2-fluoro-5-methylpyridine in water/CCl₄ with TBAB increases yield to 81%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms purity >98%.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

The electron-withdrawing fluorine atom at position 2 deactivates the pyridine ring, directing electrophilic substitution to the 3- and 5-positions. However, radical bromination preferentially targets the methyl group due to C-H bond homolysis.

Hydrobromide Salt Stability

The hydrobromide salt is hygroscopic, requiring storage under anhydrous conditions at 2–8°C. Recrystallization from ethanol/water (9:1) enhances stability, yielding colorless crystals with a melting point of 189–191°C.

Industrial-Scale Considerations

Cost Efficiency

Using NBS for bromination is cost-prohibitive at scale. Alternatives like bromine gas (Br₂) with photochemical initiation reduce raw material costs but necessitate specialized equipment for handling gaseous bromine.

Waste Management

Bromide byproducts are neutralized with sodium thiosulfate, and spent solvents are distilled for reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-fluoropyridine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of 2-fluoropyridine derivatives with a methyl group.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 5-(Bromomethyl)-2-fluoropyridine hydrobromide serves as a crucial building block for synthesizing pharmaceuticals. Its reactivity allows for the development of compounds that target various diseases, including cancer and neurological disorders.

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against cancer cell lines, such as L1210 mouse leukemia cells. The inhibition of cell proliferation is often measured using IC50 values in the nanomolar range, indicating strong anticancer potential.

Biological Studies

The compound is utilized in biological research to synthesize bioactive molecules, including enzyme inhibitors and receptor ligands. Its ability to form stable complexes with enzymes enhances its utility in drug discovery.

- Enzyme Interaction Studies : Research has shown that 5-(Bromomethyl)-2-fluoropyridine can effectively inhibit specific enzymes, modulating metabolic pathways crucial for disease progression.

Material Science

In material science, this compound is employed in developing advanced materials such as polymers and liquid crystals. Its unique properties facilitate innovations in electronic and optical materials.

Anticancer Studies

A significant study evaluated the anticancer properties of halogenated pyridines, including 5-(Bromomethyl)-2-fluoropyridine. The results indicated that these compounds could inhibit the growth of various cancer cell lines effectively.

| Study | Target Organism | IC50 Values | Mechanism |

|---|---|---|---|

| L1210 Mouse Leukemia Cells | Cancer Cells | Nanomolar range | Inhibition of cell proliferation |

| Various Cancer Cell Lines | Multiple Targets | Low nanomolar range | Induction of apoptosis |

Antimicrobial Properties

Research has highlighted the antibacterial activity of derivatives related to 5-(Bromomethyl)-2-fluoropyridine against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 0.25 µg/mL for some derivatives, showcasing their potential as novel antibacterial agents.

| Study | Target Organism | MIC Values | Mechanism |

|---|---|---|---|

| Staphylococcus aureus | Bacterial Infections | 0.25 µg/mL | Antibacterial activity |

| Streptococcus faecalis | Bacterial Infections | 0.5 µg/mL | Antibacterial activity |

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-fluoropyridine hydrobromide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with nucleophilic sites in enzymes or receptors, potentially altering their activity and function. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Key Findings :

Structural Impact on Reactivity :

- Fluorine vs. Chlorine : The electron-withdrawing fluorine in 5-(Bromomethyl)-2-fluoropyridine enhances the electrophilicity of the bromomethyl group compared to chlorine-substituted analogs (e.g., 5-(Bromomethyl)-2-chloropyridine), favoring nucleophilic substitution reactions .

- Methyl Substituents : 2-(Bromomethyl)-4-methylpyridine hydrobromide () has reduced reactivity due to the electron-donating methyl group, making it less effective in alkylation reactions compared to the fluorinated derivative .

Physicochemical Properties :

- Boiling Points : Free bases like 5-Bromo-2-fluoropyridine (bp: 162–164°C) are volatile, while hydrobromide salts (e.g., target compound) are typically solids requiring low-temperature storage .

- Solubility : Hydrobromide salts generally exhibit higher solubility in polar solvents compared to free bases, facilitating their use in aqueous reaction conditions .

Applications :

- The target compound’s fluoropyridine core is critical in medicinal chemistry for designing caspase-3 inhibitors, whereas chloro- or methyl-substituted analogs are less explored in this context .

- 5-Bromo-2-fluoropyridine () serves as a precursor for further functionalization but lacks the reactive bromomethyl group necessary for direct alkylation .

Safety Considerations :

- Brominated pyridines, including hydrobromide salts, pose risks of skin/eye irritation and respiratory toxicity. The target compound’s storage at -20°C underscores its thermal sensitivity .

- Hydrochloride salts (e.g., 5-(Bromomethyl)-2-chloropyridine hydrochloride) may require additional neutralization steps, increasing operational complexity .

Biological Activity

5-(Bromomethyl)-2-fluoropyridine hydrobromide is an organic compound notable for its unique structural features, including a bromomethyl group and a fluorine atom attached to a pyridine ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive compounds.

The compound can be synthesized through various methods, typically involving the bromination of 2-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting product is then treated with hydrobromic acid to yield the hydrobromide salt. Its chemical structure is characterized by the following properties:

- Molecular Formula : C6H6Br2FN

- Molecular Weight : 236.92 g/mol

- CAS Number : 31140-61-1

The biological activity of this compound is primarily attributed to its electrophilic bromomethyl group, which facilitates nucleophilic attack by biological molecules. This interaction can lead to covalent bond formation with nucleophilic sites in enzymes or receptors, potentially altering their activity and function. The presence of fluorine enhances the compound's stability and bioavailability, making it a valuable candidate in drug discovery.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving analogs have shown potent inhibition of L1210 mouse leukemia cells with IC(50) values in the nanomolar range. The mechanism underlying this activity involves the intracellular release of active metabolites that disrupt cellular proliferation pathways .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The electrophilic nature of the bromomethyl group allows it to interact with various enzymes, potentially leading to inhibition through covalent modification. This property is particularly relevant in the development of targeted therapies for diseases where specific enzyme activity is dysregulated.

Development of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating diverse molecular scaffolds with potential therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-(Bromomethyl)pyridine hydrobromide | Lacks fluorine; simpler structure | Moderate enzyme inhibition |

| 4-(Bromomethyl)pyridine hydrobromide | Similar reactivity without fluorine | Limited anticancer activity |

| 5-Bromo-2-(bromomethyl)pyridine hydrobromide | Dual bromination increases reactivity | Enhanced cytotoxicity |

Case Studies and Research Findings

- Anticancer Studies : A study evaluating the cytotoxic effects of halogenated pyridines reported that derivatives similar to 5-(Bromomethyl)-2-fluoropyridine demonstrated significant growth inhibition against various cancer cell lines, highlighting their potential as chemotherapeutic agents .

- Enzyme Interaction Studies : Investigations into the interaction of halogenated pyridines with specific enzymes revealed that these compounds could form stable complexes, leading to effective enzyme inhibition and modulation of metabolic pathways .

- Synthesis of Novel Therapeutics : Research focused on synthesizing new bioactive scaffolds has utilized 5-(Bromomethyl)-2-fluoropyridine as a key intermediate, resulting in compounds with promising biological activities against multiple targets .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(Bromomethyl)-2-fluoropyridine hydrobromide with high purity?

The synthesis typically involves bromination of a fluoropyridine precursor. A common method uses N-bromosuccinimide (NBS) under radical initiation in solvents like carbon tetrachloride (CCl₄) or acetonitrile. Reaction conditions (e.g., reflux temperature, reaction time) must be optimized to minimize by-products such as di-brominated analogs. Post-synthesis, quenching with hydrobromic acid (HBr) yields the hydrobromide salt. For purity >95%, column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is recommended .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Recrystallization is effective using solvents like ethanol or methanol due to the compound’s moderate solubility in polar solvents at elevated temperatures. For complex mixtures, flash chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane) resolves bromomethyl derivatives from unreacted starting materials. Analytical HPLC with a C18 column and acetonitrile/water mobile phase verifies purity, targeting >98% for structural studies .

Advanced: How can crystallographic software like SHELX and ORTEP-III aid in determining the crystal structure of this compound?

SHELXL refines crystal structures by modeling atomic displacement parameters and handling twinning or high-resolution data, critical for resolving halogen-heavy structures. ORTEP-III visualizes thermal ellipsoids to assess positional disorder in the bromomethyl group. For accurate results:

- Collect high-resolution (<1.0 Å) X-ray diffraction data.

- Use SHELXD for phase determination in space groups like P2₁/c.

- Validate bond lengths (C-Br: ~1.9 Å) and angles using WinGX suite tools .

Advanced: What strategies are effective for functionalizing the bromomethyl group in this compound under nucleophilic substitution conditions?

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Key considerations:

- Solvent : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalysis : Add KI or crown ethers to enhance reactivity in non-polar media.

- Temperature : Reactions at 60–80°C improve kinetics without decomposition.

For example, reaction with sodium azide yields the azidomethyl derivative, a precursor for click chemistry .

Advanced: How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for derivatives of this compound?

Discrepancies often arise from solvent effects or impurities. Methodological steps:

- NMR : Compare δ values in deuterated DMSO vs. CDCl₃; fluorine coupling (²J₃-F ~15 Hz) confirms substitution patterns.

- IR : Validate C-Br stretches (~560 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹).

- Cross-reference : Use databases like SciFinder to validate against peer-reviewed spectra .

Safety: What are the critical safety considerations when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, goggles, and a lab coat; use a fume hood to avoid inhalation.

- Storage : Keep in a dry, sealed container at RT, away from light and nucleophiles.

- Spills : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Disposal : Follow hazardous waste protocols for halogenated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.